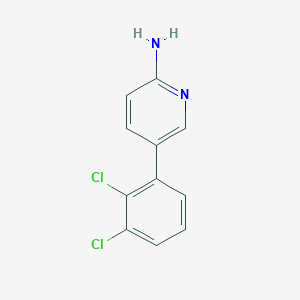

5-(2,3-Dichlorophenyl)pyridin-2-amine

Description

5-(2,3-Dichlorophenyl)pyridin-2-amine is a pyridine derivative featuring a pyridine ring substituted with an amino group (-NH₂) at position 2 and a 2,3-dichlorophenyl group at position 5 (Figure 1). Its molecular formula is C₁₁H₈Cl₂N₂, with a molecular weight of 255.10 g/mol. The compound’s structure is defined by the SMILES notation NC1=NC=C(C=C1)C2=C(C(=CC=C2)Cl)Cl and InChIKey XQYZQYVKXQPQSY-UHFFFAOYSA-N.

Properties

IUPAC Name |

5-(2,3-dichlorophenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c12-9-3-1-2-8(11(9)13)7-4-5-10(14)15-6-7/h1-6H,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFZQQNAKZYWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3-Dichlorophenyl)pyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,3-dichlorobenzene and pyridine-2-amine.

Coupling Reaction: The 2,3-dichlorobenzene undergoes a coupling reaction with pyridine-2-amine in the presence of a suitable catalyst, such as palladium, and a base, such as potassium carbonate. This reaction is often carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve additional steps such as solvent recovery and waste treatment to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 5-(2,3-Dichlorophenyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenylpyridines.

Scientific Research Applications

Chemistry

-

Building Block for Organic Synthesis:

- 5-(2,3-Dichlorophenyl)pyridin-2-amine serves as a versatile building block in organic synthesis. It is utilized in the development of more complex organic molecules and reaction mechanisms.

-

Study of Reaction Mechanisms:

- The compound is also used to explore various chemical reactions, including oxidation and substitution reactions. Its ability to undergo nucleophilic substitutions makes it valuable in synthetic methodologies.

Biology

-

Ligand in Receptor Studies:

- In biological research, this compound acts as a ligand for studying receptor-ligand interactions. Its interaction with specific receptors can provide insights into cellular processes and pathways.

- Inflammation Studies:

Medicine

- Drug Development:

- Therapeutic Applications:

Industrial Applications

-

Specialty Chemicals Production:

- In the industrial sector, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for developing new catalysts and polymers.

- Catalysis:

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Findings :

- Solubility: The 3,4-dichloro isomer (CAS 926224-90-0) exhibits lower solubility in nonpolar solvents due to its para Cl arrangement.

- Toxicity : 5-(3,4-Dichlorophenyl)pyridin-2-amine is classified as harmful via inhalation, skin contact, and ingestion, suggesting toxicity may vary with substitution patterns.

Pyridin-2-amine Derivatives with Alternative Substituents

Methoxy-Substituted Analog

5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9) replaces chlorine with a methoxy (-OCH₃) group. Its molecular formula is C₁₁H₁₁N₃O (MW: 217.23 g/mol ).

Triazolo-Fused Derivatives

5-(2,3-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine (GN6, C₁₂H₈Cl₂N₄) incorporates a triazolo ring fused to pyridine.

- Stability: The fused triazolo ring enhances metabolic stability compared to non-fused pyridin-2-amine derivatives.

Pharmacological and Industrial Relevance

- Pexidartinib (Turalio®): A pyridin-2-amine derivative approved for TGCT treatment, emphasizing the scaffold’s utility in oncology.

- Safety Profiles : Dichlorophenyl pyridin-2-amine isomers require careful handling due to toxicity risks, as seen in 5-(3,4-dichlorophenyl)pyridin-2-amine’s hazardous classification.

Biological Activity

5-(2,3-Dichlorophenyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 2-position with an amine group and at the 5-position with a dichlorophenyl moiety. The presence of chlorine atoms enhances the compound's lipophilicity and may influence its interactions with biological targets.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The compound's IC50 values were reported to be comparable to established chemotherapeutics like Vinblastine and Colchicine .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity through COX-1 and COX-2 inhibition assays. It demonstrated significant inhibition of COX-2 activity, with IC50 values around 0.04 μmol, similar to celecoxib, a well-known anti-inflammatory drug . This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.

3. Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound against various bacterial strains. Preliminary results indicate that it possesses selective activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infectious diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit COX enzymes suggests that it may modulate inflammatory pathways by reducing prostaglandin synthesis.

- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis through intrinsic pathways .

Structure-Activity Relationships (SAR)

SAR studies have highlighted the importance of the dichlorophenyl group in enhancing the biological activity of this compound. Substituents on the pyridine ring significantly affect potency; electron-withdrawing groups tend to enhance activity against various targets .

| Substituent | Activity Type | IC50 Value (μmol) |

|---|---|---|

| None | Control | - |

| Dichloro | Anti-inflammatory | 0.04 |

| Methyl | Anticancer | TBD |

Case Studies

- In Vivo Studies : In models of inflammation induced by carrageenan and cotton pellets, this compound reduced edema significantly compared to control groups .

- Cytotoxicity Assays : The compound was tested against normal human cell lines to assess its safety profile alongside its anticancer efficacy. Results indicated minimal toxicity at therapeutic concentrations .

Q & A

Q. Notes on Evidence Utilization :

- Structural data from and inform crystallographic parameters for analog design.

- Synthesis protocols in and provide foundational methodologies, though reaction conditions (e.g., catalyst choice) may require optimization for scale-up.

- Biological contradictions in highlight the need for mechanistic validation beyond initial screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.